- Synthesis of Cyclic Selenenate/Seleninate Esters Stabilized by ortho-Nitro Coordination: Their Glutathione Peroxidase-Like ActivitiesChemistry - An Asian Journal, 2011, 6(6), 1431-1442,
Cas no 90407-21-9 (2-Bromo-3-nitrobenzaldehyde)

2-Bromo-3-nitrobenzaldehyde structure
상품 이름:2-Bromo-3-nitrobenzaldehyde
CAS 번호:90407-21-9
MF:C7H4BrNO3
메가와트:230.015561103821
MDL:MFCD15527595
CID:1026207
2-Bromo-3-nitrobenzaldehyde 화학적 및 물리적 성질
이름 및 식별자
-
- 2-Bromo-3-nitrobenzaldehyde
- Benzaldehyde,2-bromo-3-nitro
- CL8255
- Benzaldehyde, 2-bromo-3-nitro-
- 2-bromo-3-nitro-benzaldehyde
- ZAYPDOMLBUBLDN-UHFFFAOYSA-N
- 2-Bromo-3-nitrobenzaldehyde, AldrichCPR
- SY047873
- AB0027480
- W9315
- ST24022041
- 2-Bromo-3-nitrobenzaldehyde (ACI)
-
- MDL: MFCD15527595
- 인치: 1S/C7H4BrNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H
- InChIKey: ZAYPDOMLBUBLDN-UHFFFAOYSA-N
- 미소: O=CC1C(Br)=C([N+](=O)[O-])C=CC=1
계산된 속성
- 정밀분자량: 228.93700
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 3
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 1
- 복잡도: 192
- 토폴로지 분자 극성 표면적: 62.9
실험적 성질
- PSA: 62.89000
- LogP: 2.69300
2-Bromo-3-nitrobenzaldehyde 보안 정보
2-Bromo-3-nitrobenzaldehyde 세관 데이터
- 세관 번호:2913000090
- 세관 데이터:
?? ?? ??:
2913000090개요:
2913000090 제2912항에 열거된 제품의 기타 파생물[할로겐화, 술폰화, 아질기 또는 아질기 파생물을 가리킨다].부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%
?? ??:
?? ??, ?? ??, 사용
요약:
HS: 2913000090 제2912류 제품의 할로겐화, 술폰화, 질화 또는 아질화 파생물 교육 관세: 17.0% 환급률: 9.0%?? ??:none Most favored nation tariff:5.5% General tariff:30.0%
2-Bromo-3-nitrobenzaldehyde 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-187989-1.0g |
2-bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 1.0g |
$35.0 | 2023-07-10 | |
Enamine | EN300-187989-2.5g |
2-bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 2.5g |
$64.0 | 2023-07-10 | |
eNovation Chemicals LLC | Y1046965-10g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 98% | 10g |
$165 | 2024-06-07 | |
Enamine | EN300-187989-0.1g |
2-bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 0.1g |
$19.0 | 2023-07-10 | |
ChemScence | CS-W005406-5g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 99.37% | 5g |
$103.0 | 2022-04-26 | |
TRC | B699090-250mg |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 250mg |
$ 75.00 | 2023-04-18 | ||
TRC | B699090-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 1g |
$ 98.00 | 2023-04-18 | ||
Chemenu | CM255678-10g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 95% | 10g |
$202 | 2021-06-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B845301-1g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 98% | 1g |
222.30 | 2021-05-17 | |
Apollo Scientific | OR400521-5g |
2-Bromo-3-nitrobenzaldehyde |
90407-21-9 | 5g |
£70.00 | 2025-02-20 |
2-Bromo-3-nitrobenzaldehyde 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Selenium , Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 1.5 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 0 °C; 2 h, rt
1.3 Reagents: Iodine , Potassium iodide Solvents: Tetrahydrofuran ; rt; 3 h, rt
참조
합성회로 2
반응 조건
1.1 Reagents: Manganese oxide (MnO2)
참조
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
합성회로 3
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Acetic anhydride , Water ; 0 °C
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ; neutralized
1.2 Reagents: Chromium trioxide Solvents: Acetic anhydride ; 1.5 h, 0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Water ; neutralized
참조
- Synthesis, biological assessment and molecular modeling of new dihydroquinoline-3-carboxamides and dihydroquinoline-3-carbohydrazide derivatives as cholinesterase inhibitors, and Ca channel antagonistsEuropean Journal of Medicinal Chemistry, 2010, 46(1), 1-10,
합성회로 4
반응 조건
참조
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
합성회로 5
반응 조건
1.1 Catalysts: Eosin Solvents: Acetonitrile ; 3 h, rt
참조
- Visible light photoredox catalyzed deprotection of 1,3-oxathiolanesOrganic & Biomolecular Chemistry, 2020, 18(2), 288-291,
합성회로 6
반응 조건
1.1 Reagents: Thionyl chloride
2.1 -
2.1 -
참조
- 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 2. Chloro and nitro derivativesJournal of the Chemical Society, 1984, (3), 385-90,
합성회로 7
반응 조건
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Diglyme
참조
- Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compoundsOrganic Reactions (Hoboken, 1988, 36,,
2-Bromo-3-nitrobenzaldehyde Raw materials
- (2-bromo-3-nitrophenyl)methanol
- 2-Bromo-3-nitrotoluene
- 2-bromo-3-nitro-benzoyl chloride
- 2-Bromo-3-nitrobenzoic acid
2-Bromo-3-nitrobenzaldehyde Preparation Products
2-Bromo-3-nitrobenzaldehyde 관련 문헌
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
90407-21-9 (2-Bromo-3-nitrobenzaldehyde) 관련 제품
- 52287-59-9(2-PROPENAMIDE, 2-CYANO-3-(4-METHYLPHENYL)-, (E)-)
- 2228430-75-7(2-(1-amino-2,2-dimethylcyclopropyl)-5-bromophenol)
- 528583-91-7(17(R)-Resolvin D1)
- 2680844-71-5(5-(acetamidomethyl)-1H-1,2,4-triazole-3-carboxylic acid)
- 2171539-74-3(4-(3,5-dimethylazepan-1-yl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoic acid)
- 2098074-09-8(methyl 4-bromo-1-(2-hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate)
- 1006484-06-5(4-amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide)
- 2171660-29-8(2-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanoylpyrrolidin-3-yl}acetic acid)
- 959578-55-3((2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid)
- 2680813-98-1(8-Acetamido-5,5-dioxo-5lambda6-thiaspiro[3.5]nonane-2-carboxylic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:90407-21-9)2-Bromo-3-nitrobenzaldehyde

순결:99%/99%
재다:25g/100g
가격 ($):247.0/986.0